
CP-809101 hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de CP 809101 est un agoniste puissant et sélectif du récepteur 5-HT2C, qui est un sous-type du récepteur de la sérotonine. Ce composé a montré des résultats prometteurs dans des modèles animaux pour le traitement de l'obésité et de la psychose. en raison de son association avec la génotoxicité, son utilisation est limitée aux applications de recherche scientifique .
Méthodes De Préparation
La synthèse du chlorhydrate de CP 809101 implique plusieurs étapes. L'intermédiaire clé est le 2-[(3-chlorophényl)méthoxy]-6-(1-pipérazinyl)pyrazine. Cet intermédiaire est ensuite converti en sa forme de sel de chlorhydrate. La voie de synthèse implique généralement les étapes suivantes:
Formation de l'intermédiaire: La réaction entre le chlorure de 3-chlorobenzyl et le 2-hydroxy-6-(1-pipérazinyl)pyrazine en présence d'une base telle que le carbonate de potassium.
Conversion en sel de chlorhydrate: L'intermédiaire est ensuite traité avec de l'acide chlorhydrique pour former le chlorhydrate de CP 809101
Analyse Des Réactions Chimiques
Le chlorhydrate de CP 809101 subit plusieurs types de réactions chimiques:
Oxydation: Ce composé peut être oxydé en utilisant des oxydants courants tels que le permanganate de potassium.
Réduction: Il peut être réduit en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle.
Hydrolyse: Le sel de chlorhydrate peut être hydrolysé en sa forme de base libre en utilisant de l'hydroxyde de sodium aqueux
Applications De Recherche Scientifique
Behavioral Studies
Research involving animal models has demonstrated that CP-809101 hydrochloride can significantly affect behavior:
- Antipsychotic Activity : In rodent studies, this compound has shown efficacy in reducing conditioned avoidance responding (CAR), a measure often used to predict antipsychotic-like effects. The effective dose (ED50) was found to be approximately 4.8 mg/kg .
- Impact on Hyperactivity : this compound inhibited hyperactivity induced by phencyclidine (PCP) and amphetamine, with ED50 values of 2.4 mg/kg and 2.9 mg/kg respectively . This suggests potential applications in treating disorders characterized by hyperactivity.
- Cognitive Function : The compound has also been evaluated for its effects on cognitive function using the novel object recognition test, indicating its potential to improve cognitive deficits associated with psychosis .
Appetite Regulation
This compound has been studied for its effects on appetite suppression:
- In rodent models, oral administration resulted in a significant reduction in spontaneous food intake and body weight over four days (approximately 8% reduction in cumulative food intake and 24% reduction in body weight) . This positions this compound as a candidate for obesity treatment through appetite modulation.
Comparative Studies with Other Agonists
A comparative analysis of this compound with other selective serotonin receptor agonists reveals its unique profile:
Compound Name | 5-HT2C EC50 (nM) | 5-HT2B EC50 (nM) | Notable Features |
---|---|---|---|
CP-809101 | 0.11 | 65.3 | High selectivity for 5-HT2C |
Lorcaserin | 3.6 | 478 | FDA approved for obesity |
mCPP | 646 | 2307 | Broader receptor activity |
This table highlights the superior selectivity of this compound over other compounds, which is crucial for minimizing side effects associated with broader receptor activation .
Case Studies
Several studies have specifically examined the effects of this compound:
- Study on Tolerability : Research comparing this compound with lorcaserin indicated that while both compounds produced similar behavioral responses, this compound exhibited fewer nausea-related side effects, suggesting better tolerability .
- Zebrafish Model : A study utilizing zebrafish as a model organism demonstrated that treatment with this compound produced biphasic behavioral responses consistent with its action on serotonin receptors .
Mécanisme D'action
CP 809101 hydrochloride exerts its effects by selectively activating the 5-HT2C receptors. These receptors are involved in the regulation of mood, appetite, and cognition. The activation of 5-HT2C receptors by CP 809101 hydrochloride leads to the inhibition of dopamine and norepinephrine release, which helps in reducing hyperactivity and food intake in animal models .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de CP 809101 est unique en raison de sa forte sélectivité et de sa puissance pour le récepteur 5-HT2C. Des composés similaires incluent:
Chlorhydrate de lorcasérine: Un autre agoniste sélectif du récepteur 5-HT2C utilisé pour la gestion du poids.
SB 242084: Un antagoniste sélectif du récepteur 5-HT2C utilisé en recherche pour étudier les effets de l'inhibition du récepteur 5-HT2C.
WAY-163909: Un agoniste sélectif du récepteur 5-HT2C utilisé en recherche pour ses effets antidépresseurs potentiels
Activité Biologique
CP-809101 hydrochloride is a potent and selective agonist of the 5-HT2C receptor, a subtype of serotonin receptors implicated in various neuropsychiatric conditions, including schizophrenia and obesity. This compound has gained attention due to its potential antipsychotic properties and its ability to influence cognitive function. Below, we delve into its biological activity, pharmacological profile, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is classified as a 2-phenylcyclopropylmethylamine derivative. Its molecular formula is C₁₅H₁₇N₄OCl·HCl with a molecular weight of 341.24 g/mol.
- Selectivity : It exhibits high selectivity for the 5-HT2C receptor with an effective concentration (EC50) of approximately 0.11 nM, making it one of the most potent ligands for this receptor subtype. Its selectivity ratio is about 600-fold against the 5-HT2B receptor (EC50 = 65.3 nM) and lower efficacy at the 5-HT2A receptor (EC50 = 12 nM) .
Antipsychotic Activity
CP-809101 has demonstrated significant antipsychotic-like effects in various preclinical models:
- Conditioned Avoidance Responding (CAR) : The compound inhibited CAR in rats with an effective dose (ED50) of 4.8 mg/kg. This behavior is often used as a predictive model for antipsychotic efficacy .
- Hyperactivity Models : It effectively antagonized hyperactivity induced by phencyclidine (PCP) and d-amphetamine, with ED50 values of 2.4 mg/kg and 2.9 mg/kg, respectively .
Cognitive Function
In addition to its antipsychotic properties, CP-809101 has shown promise in enhancing cognitive function:
- Novel Object Recognition : The compound improved performance in this cognitive test, suggesting potential benefits in treating cognitive deficits associated with schizophrenia .
Efficacy in Animal Models
A series of studies have explored the efficacy of CP-809101 in various animal models:
- Antipsychotic-Like Effects : In a study assessing the compound's effects on conditioned avoidance responding, CP-809101 was found to significantly reduce avoidance responses, indicating its potential as an antipsychotic agent .
- Cognitive Enhancement : Research indicated that CP-809101 positively influenced cognitive tasks in rodents, supporting its role in improving cognitive dysfunction related to psychosis .
- Safety Profile : At doses up to 56 mg/kg, CP-809101 did not induce catalepsy or other extrapyramidal symptoms commonly associated with typical antipsychotics, highlighting its favorable safety profile .
Comparative Data Table
The following table summarizes the pharmacological data for CP-809101 compared to other selective agonists:
Compound | Receptor Type | EC50 (nM) | Emax (%) | Selectivity Ratio (5-HT2C/5-HT2B) |
---|---|---|---|---|
CP-809101 | 5-HT2C | 0.11 | 100 | ~600 |
Lorcaserin | 5-HT2C | 3.6 | 99 | Not specified |
WAY-163909 | 5-HT2C | 8 | 90 | Not specified |
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.ClH/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20;/h1-3,8-10,17H,4-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUNRTCTDLORDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719338 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215721-40-6 | |
Record name | 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.